![molecular formula C61H94N12O19 B12385635 (4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)
(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid is a complex organic molecule with multiple functional groups, including amino, carboxyl, and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically starts with the preparation of smaller peptide fragments, which are then coupled together using peptide bond formation reactions. Common reagents used in these reactions include coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), along with protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptide chains on a solid support. This method is advantageous for producing large quantities of peptides with high purity and yield.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development purposes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
相似化合物的比较
Similar Compounds
- **(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid analogs
- **Peptide-based compounds with similar functional groups
Uniqueness
This compound is unique due to its specific sequence of amino acids and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity. Its complex structure provides opportunities for studying intricate molecular interactions and developing novel therapeutic agents.
属性
分子式 |
C61H94N12O19 |
|---|---|
分子量 |
1299.5 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C61H94N12O19/c1-5-6-7-8-9-10-11-12-13-14-15-22-49(78)65-45(33-74)58(88)68-41(28-34(2)3)55(85)71-44(31-48(63)77)60(90)73-27-18-21-46(73)59(89)67-39(23-25-50(79)80)53(83)69-42(29-36-32-64-38-20-17-16-19-37(36)38)56(86)70-43(30-47(62)76)57(87)66-40(24-26-51(81)82)54(84)72-52(35(4)75)61(91)92/h16-17,19-20,32,34-35,39-46,52,64,74-75H,5-15,18,21-31,33H2,1-4H3,(H2,62,76)(H2,63,77)(H,65,78)(H,66,87)(H,67,89)(H,68,88)(H,69,83)(H,70,86)(H,71,85)(H,72,84)(H,79,80)(H,81,82)(H,91,92)/t35-,39+,40+,41+,42+,43+,44+,45+,46+,52+/m1/s1 |
InChI 键 |
OKUQMCXJMPGMCR-XJSCEPEXSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


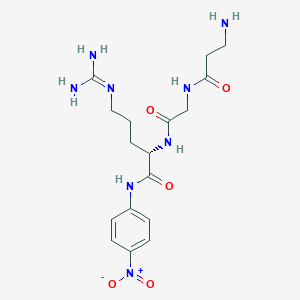
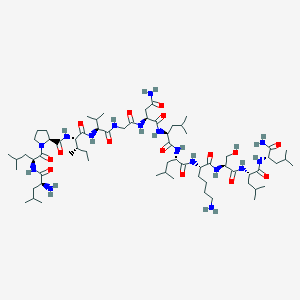
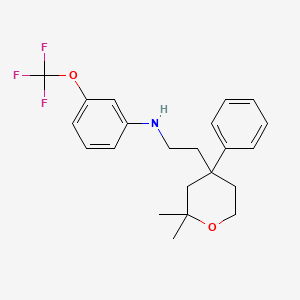
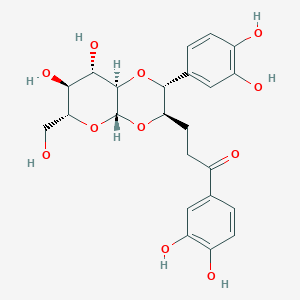
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)

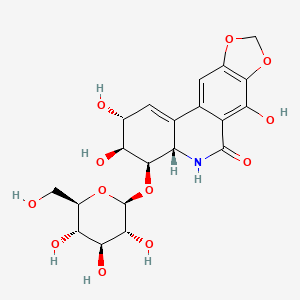
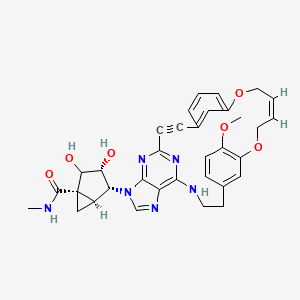
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)
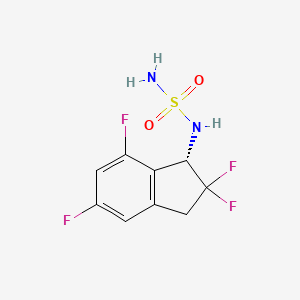

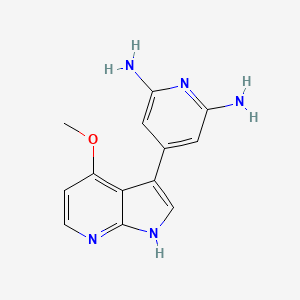
![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)
